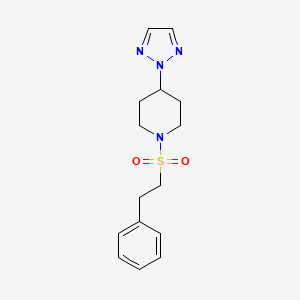

![molecular formula C17H18N4O5 B2745009 Bis[4-(dimethylamino)-3-nitrophenyl]methanone CAS No. 136661-37-5](/img/structure/B2745009.png)

Bis[4-(dimethylamino)-3-nitrophenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(dimethylamino)-3-nitrophenyl]methanone (BDNPM) is a synthetic organic compound with a wide range of uses in the scientific community. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. BDNPM has been used in numerous scientific applications, including drug synthesis, chemical analysis, and laboratory experiments.

Scientific Research Applications

Antioxidant Properties and Synthesis

Research demonstrates the potential of diphenylmethane derivatives, which share structural similarities with Bis[4-(dimethylamino)-3-nitrophenyl]methanone, in synthesizing bromophenols with significant antioxidant activities. The study by Balaydın et al. (2010) highlights the synthesis of these derivatives and their comparison with standard antioxidants. This suggests the utility of such compounds in developing novel antioxidants through chemical synthesis and modification (Balaydın et al., 2010).

Catalytic Activities

The compound's framework has been explored for its catalytic properties. Jackson et al. (1992) described a synthetic siloxane oligomer containing 4-(dialkylamino)pyridine groups, which exhibited remarkable catalytic activity in the hydrolysis of p-nitrophenyl alkanoates. This study suggests the potential of structurally similar compounds in catalysis, especially for enzyme-mimic activities and specific reactions (Jackson et al., 1992).

Sensing Applications

Compounds with bis(cyclopeptide) structures, incorporating dimethylamino groups, have been used in the selective sensing of anions in aqueous solutions. Reyheller and Kubik (2007) demonstrated that a bis(cyclopeptide) could qualitatively and quantitatively detect sulfate ions, showcasing the potential of this compound derivatives in environmental monitoring and analytical chemistry (Reyheller & Kubik, 2007).

Excited-state Dynamics

The excited-state dynamics and intramolecular charge transfer (ICT) properties of compounds related to this compound have been studied in various environments. Lee et al. (2020) investigated the ICT dynamics of 4-dimethylamino-4′-nitrobiphenyl in reverse micelles, contributing to understanding the photophysical properties of similar compounds in confined spaces. This research is crucial for developing advanced materials for optoelectronic applications (Lee et al., 2020).

Material Science and Polymer Chemistry

The synthesis and properties of novel poly(keto ether ether amide)s incorporating a diamine with keto and ether groups, similar in complexity to this compound, have been explored for their thermal stability, solubility, and crystallinity. Sabbaghian et al. (2015) highlighted how such structural elements contribute to high thermal stability and improved material properties, suggesting applications in high-performance polymers and coatings (Sabbaghian et al., 2015).

properties

IUPAC Name |

bis[4-(dimethylamino)-3-nitrophenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5/c1-18(2)13-7-5-11(9-15(13)20(23)24)17(22)12-6-8-14(19(3)4)16(10-12)21(25)26/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDVILJUONZMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)

![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)

![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2744947.png)